(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid
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Overview
Description
This compound has a linear formula of C18H17NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 311.34 . The CAS number is 79990-15-1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 311.34 .Scientific Research Applications
Synthesis and Chemical Properties
A study by Le and Goodnow (2004) presents a convenient synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid from 3-bromopyruvic acid, highlighting the utility of (2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid derivatives in creating complex chemical structures with high yield Le & Goodnow, 2004.
Cluzeau and Lubell (2004) report on the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains. Their work involves creating novel amino acids for studying conformation-activity relationships of biologically active peptides, using a seven-step process that includes conjugate addition and reductive amination Cluzeau & Lubell, 2004.
Applications in Molecular Design
- Adamczyk and Reddy (2001) synthesized (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives as non-proteinogenic amino acids. This work highlights the versatility of fluoren-9-ylmethoxycarbonylamino groups in the development of amino acid derivatives for potential applications in peptide design and drug discovery Adamczyk & Reddy, 2001.
Structural and Material Science Research
- Vicente et al. (2004) discuss the first isolation and characterization of a gem-enedithiol, highlighting the reactivity and potential applications of fluoren-9-ylmethoxycarbonylamino derivatives in material science and organic synthesis. This research opens avenues for exploring new molecular structures with unique physical and chemical properties Vicente et al., 2004.
Advanced Synthesis Techniques
- Mandal et al. (2005) offer an efficient synthesis route for azabicyclo[X.Y.0]alkane amino acids, using a process that includes Michael addition and hydrogenolysis. Their work demonstrates the application of this compound derivatives in the creation of rigid dipeptide mimetics for drug discovery Mandal et al., 2005.
Safety and Hazards
Properties
IUPAC Name |
(2S,6R)-6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20-11-5-6-14(28-20)12-23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBIOWUDRSSAPP-VLIAUNLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H](C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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